tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17356272
InChI: InChI=1S/C16H25NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13-14,18H,1-5H3,(H,17,19)
SMILES:
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate

CAS No.:

Cat. No.: VC17356272

Molecular Formula: C16H25NO3

Molecular Weight: 279.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate -

Specification

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
IUPAC Name tert-butyl N-(1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate
Standard InChI InChI=1S/C16H25NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13-14,18H,1-5H3,(H,17,19)
Standard InChI Key RKEKGZLASIGHHT-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, tert-butyl N-(1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate, reflects its branched alkyl chain and aromatic phenyl group. Key physicochemical parameters include:

PropertyValue
Molecular formulaC₁₆H₂₅NO₃
Molecular weight279.37 g/mol
Canonical SMILESCC(C)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C
InChIKeyRKEKGZLASIGHHT-UHFFFAOYSA-N

The hydroxy group at position 1 and the carbamate at position 2 create a stereoelectronic environment conducive to hydrogen bonding, enhancing its reactivity in nucleophilic substitutions. X-ray crystallography of analogous carbamates reveals planar carbamate groups and tetrahedral geometry at the nitrogen, suggesting similar structural features .

Synthesis and Optimization

Classical Synthetic Routes

The synthesis typically involves coupling 1-hydroxy-3-methyl-1-phenylbutan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or ethyl acetate. Triethylamine (TEA) is employed as a base to scavenge HCl generated during the reaction:

R-NH2+Boc2OTEA, DCMR-NH-Boc+CO2+TEA\cdotpHCl\text{R-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{R-NH-Boc} + \text{CO}_2 + \text{TEA·HCl}

Yields range from 70–85% under optimized conditions (0°C to room temperature, 12–24 hours). Alternative solvents like THF reduce side reactions but prolong reaction times.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling Boc₂O with the amine precursor achieves 78% yield in 2 hours, minimizing waste . Microwave-assisted methods further accelerate reactions to 30 minutes with comparable efficiency .

Applications in Organic Synthesis

Amine Protection

The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, stable under basic and nucleophilic conditions but cleavable via acidic treatment (e.g., HCl/dioxane). This selectivity enables sequential functionalization in peptide synthesis and alkaloid derivatization.

Medicinal Chemistry

In drug discovery, the compound intermediates in synthesizing protease inhibitors and kinase modulators. For example, its incorporation into HIV-1 protease inhibitors enhances metabolic stability by shielding labile amine groups .

Stability and Reactivity

Thermal and pH Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, indicating robustness for high-temperature reactions. The Boc group remains intact at pH 3–10, making it suitable for aqueous-phase reactions.

Comparative Analysis with Alternative Protecting Groups

Protecting GroupStability (pH)Cleavage ConditionsSolubility
Boc3–10Acidic (HCl/CF₃COOH)Organic solvents
Fmoc7–9Basic (piperidine)Polar aprotic
Cbz5–8HydrogenolysisModerate

The Boc group’s acid-labile nature offers orthogonal deprotection alongside base-sensitive groups like Fmoc, enabling complex multi-step syntheses .

Future Directions

Ongoing research explores enzymatic Boc protection using lipases, which could enable stereoselective synthesis under mild conditions. Additionally, computational studies aim to predict carbamate stability in novel solvent systems, reducing trial-and-error optimization .

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